molecular formula C10H10N2O3 B11895930 Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 95600-32-1

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11895930
CAS No.: 95600-32-1
M. Wt: 206.20 g/mol
InChI Key: HDGOFGJFUQUSRJ-UHFFFAOYSA-N
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Description

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate (CAS 95600-32-1) is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This methyl ester derivative, characterized by a hydroxy-substituted imidazo[1,2-a]pyridine core structure , is supplied as a research-grade chemical reagent. As a building block, it is of significant interest in medicinal chemistry and organic synthesis, particularly for the exploration and development of novel heterocyclic compounds . Its structure suggests potential as a key synthetic intermediate for the preparation of more complex molecules with possible pharmacological activities. Researchers can utilize this compound in various applications, including method development, validation, and quality control in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95600-32-1

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C10H10N2O3/c1-15-9(13)6-7-10(14)11-8-4-2-3-5-12(7)8/h2-5,14H,6H2,1H3

InChI Key

HDGOFGJFUQUSRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C2N1C=CC=C2)O

Origin of Product

United States

Preparation Methods

Solvent Selection

MIBK outperforms toluene and THF in azetropic water removal, critical for preventing hydrolysis of sensitive intermediates. Polar solvents like DMF accelerate cyclization but may promote side reactions.

Temperature and Time

Yields plateau at 80°C for MCRs, while higher temperatures (100°C) favor side-product formation. Stepwise cyclization requires prolonged reflux (4–6 h) for complete conversion.

Table 3: Temperature-Dependent Yield Analysis

MethodTemperature (°C)Time (h)Yield (%)
Multicomponent (MIBK)60–803–468
Cyclization (EtOH)78 (reflux)482

Comparative Analysis of Synthetic Routes

Multicomponent reactions offer speed but require stringent stoichiometric control. Stepwise synthesis, while lengthier, achieves higher purity (>95% by HPLC). Esterification via PBr₃ is efficient but hazardous, whereas NaH/CH₃I is safer but lower-yielding .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate has been explored through various methods. One notable approach involves the reaction of imidazo[1,2-a]pyridine derivatives with acetic acid derivatives, leading to the formation of acetamides that exhibit promising biological activities. For example, the synthesis of N,N-dialkylimidazo[1,2-a]pyridine-3-acetamides has been documented, emphasizing improved yields and simplified procedures compared to previous methods that involved toxic solvents and multiple steps .

Pharmaceutical Applications

This compound is structurally related to zolpidem, a well-known medication for sleep disorders. The compound's derivatives have been investigated for their potential use as sedatives and anxiolytics. The efficacy of these compounds is attributed to their interaction with GABA receptors, similar to that of zolpidem .

Case Study: Zolpidem Derivatives

  • Objective : To evaluate the effectiveness of various imidazo[1,2-a]pyridine derivatives as sleep aids.
  • Method : In vivo studies assessing sedative effects in animal models.
  • Findings : Certain derivatives exhibited comparable or superior effects to zolpidem, suggesting potential for new therapeutics in sleep medicine .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research has shown that these compounds possess significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

  • Objective : To assess the antibacterial activity of synthesized imidazo[1,2-a]pyridine derivatives.
  • Method : Agar well diffusion method and minimum inhibitory concentration (MIC) assays.
  • Findings : Several derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial effects, some derivatives of this compound have been evaluated for antifungal activity. A study reported that certain compounds exhibited effective fungicidal activity against pathogens such as Botrytis cinerea.

Case Study: Antifungal Activity Assessment

  • Objective : To determine the antifungal efficacy of novel imidazo[1,2-a]pyridine derivatives.
  • Method : In vivo tests against fungal strains.
  • Findings : Selected compounds showed significant antifungal properties with potential applications in agricultural settings .

Mechanistic Insights

The biological activities of this compound are often linked to its ability to interact with specific biological targets. Computational studies have provided insights into its mechanism of action at the molecular level.

Computational Studies

  • Objective : To elucidate the interaction mechanisms between this compound and biological targets.
  • Method : Density functional theory calculations and molecular docking studies.
  • Findings : The compound's binding affinity to target proteins correlates with its observed biological activities .

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The specific pathways and targets can vary depending on the derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations in the Imidazo[1,2-a]pyridine Core

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 101820-69-3)
  • Key Differences : Replaces the hydroxyl group with a hydrogen and uses an ethyl ester instead of methyl.
  • Impact :
    • Molecular Weight : Higher (234.24 g/mol vs. 206.20 g/mol) due to the ethyl group .
    • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate (CAS 258273-50-6)
  • Key Differences : Incorporates a 6-methyl and 4-methylphenyl substituent.
  • Impact :
    • Molecular Weight : Significantly higher (294.35 g/mol ) due to added methyl and aryl groups .
    • Solubility : Increased hydrophobicity from the aryl group reduces aqueous solubility, critical for pharmacokinetics .

Functional Group Modifications

2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic Acid (Minodronic Acid Impurity 8)
  • Key Differences : Hydrolysis of the methyl ester yields a carboxylic acid.
  • Impact :
    • Acidity : The carboxylic acid (pKa ~4.5) enhances water solubility but reduces membrane permeability compared to the ester .
    • Stability : Prone to decarboxylation under acidic conditions, unlike the ester .
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 603311-76-8)
  • Key Differences : Chlorine substituents at the 6- and 4-positions.
  • Impact :
    • Electron Effects : Electron-withdrawing Cl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
    • Biological Activity : Chlorinated derivatives often show enhanced binding to CNS targets, as seen in zolpidem-related impurities .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate 206.20 Not reported Hydroxyl, methyl ester
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate 234.24 Not reported Ethyl ester
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic Acid 210.62 Not reported Hydroxyl, carboxylic acid
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate 294.35 Not reported Methyl ester, aryl, methyl substituents
  • Spectroscopic Features: IR: The hydroxyl group in the target compound shows a broad peak at ~3400 cm⁻¹, absent in non-hydroxylated analogues . ¹H NMR: Methyl ester protons resonate as a singlet at δ ~3.7 ppm, while ethyl esters show triplet/q triplet patterns .

Biological Activity

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 95600-32-1
  • IUPAC Name : methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that derivatives of imidazo[1,2-a]pyridine can modulate critical biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors such as γ-aminobutyric acid (GABA) receptors has been noted, indicating potential hypnotic effects.

These interactions can influence cellular processes such as proliferation and apoptosis, making it a candidate for further pharmacological studies.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
  • Antibacterial and Antifungal Properties : Derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Comparison of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits growth of specific fungal strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : Cell viability assays were conducted using various concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent cytotoxicity.
  • Study on Antimicrobial Effects :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed to test the compound's effectiveness.
    • Findings : The compound exhibited notable inhibition zones compared to control groups.

Q & A

Q. What are the standard synthetic routes for Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate?

The synthesis typically involves a two-step process:

  • Step 1 : Condensation of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Esterification or functionalization at the 3-position to introduce the hydroxy and acetate groups. Microwave-assisted methods (120°C, Sc(OTf)₃ catalyst) can enhance reaction efficiency and yield .
  • Key Reagents : Arylglyoxals, Meldrum’s acid, or malonate derivatives for ring formation .

Q. How is the compound characterized to confirm its structure and purity?

Analytical techniques include:

  • 1H-NMR/13C-NMR : To verify substituent positions and ring structure (e.g., δ 7.05 ppm for pyridine protons) .
  • HPLC : Purity assessment (>98% via reverse-phase chromatography) .
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3400 cm⁻¹) groups .

Q. What are the primary biological activities associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit:

  • Antimicrobial activity : Broad-spectrum inhibition of bacterial/fungal strains via membrane disruption .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory effects : COX-2 inhibition via competitive binding .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst Optimization : In(OTf)₃ enhances cyclization efficiency (e.g., 62% yield vs. 55% without) .
  • Solvent Systems : Ethanol or dimethoxyethane improves solubility and reaction kinetics .
  • Microwave Assistance : Reduces reaction time from 15 hours to 30 minutes while maintaining >95% purity .

Q. What computational methods are used to study structure-activity relationships (SAR)?

  • Molecular Docking : Predicts binding affinity to targets like kinases (e.g., EGFR) by analyzing hydrogen bonds and hydrophobic interactions .
  • DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures for stability insights .

Q. How do structural modifications (e.g., halogenation, methyl groups) impact biological activity?

  • Bromine at 6-position : Enhances antimicrobial potency (MIC reduced by 50% vs. non-halogenated analogs) .
  • Methyl at 2-position : Increases metabolic stability (t½ from 2.1 to 4.3 hours in hepatic microsomes) .
  • Hydroxy Group : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

Q. How can contradictions in reported biological data be resolved?

  • Assay Variability : Standardize cell lines (e.g., use HepG2 for cytotoxicity) and incubation times .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives .
  • Structural Confirmation : Re-characterize compounds to rule out isomerization or degradation .

Methodological Recommendations

  • Purification : Use silica gel chromatography (petroleum ether/ethyl acetate, 5:1) for high-purity isolates .
  • Stability Testing : Store at +5°C in airtight containers to prevent hydrolysis of the ester group .
  • Toxicity Screening : Employ zebrafish models for rapid in vivo safety profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.